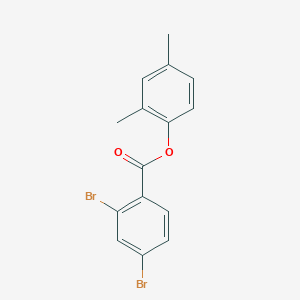

2,4-Dimethylphenyl 2,4-dibromobenzoate

Description

2,4-Dimethylphenyl 2,4-dibromobenzoate is a brominated aromatic ester comprising a benzoate backbone substituted with bromine atoms at the 2- and 4-positions, esterified to a 2,4-dimethylphenyl group. For instance, 2,4-dimethylphenyl hydrazine HCl (a precursor in hydrazone synthesis) has been utilized to generate derivatives with aromatic carbonyl compounds, highlighting the reactivity of the 2,4-dimethylphenyl moiety in forming stable organic frameworks .

However, its exact properties and applications require extrapolation from structurally similar compounds.

Properties

Molecular Formula |

C15H12Br2O2 |

|---|---|

Molecular Weight |

384.06 g/mol |

IUPAC Name |

(2,4-dimethylphenyl) 2,4-dibromobenzoate |

InChI |

InChI=1S/C15H12Br2O2/c1-9-3-6-14(10(2)7-9)19-15(18)12-5-4-11(16)8-13(12)17/h3-8H,1-2H3 |

InChI Key |

IIHPNMMJMVYGCF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=C(C=C(C=C2)Br)Br)C |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=C(C=C(C=C2)Br)Br)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2,4-dimethylphenyl 2,4-dibromobenzoate with key analogs reported in patents and synthesis studies.

Key Observations:

Functional Group Influence :

- The brominated benzoate in the target compound contrasts with triazine-based UV absorbers (e.g., 4,6-bis(2,4-dimethylphenyl)-s-triazines), which rely on conjugated π-systems for UV absorption . Bromine’s electron-withdrawing nature may reduce photostability compared to triazines but enhance flame-retardant properties.

- Hydrazones derived from 2,4-dimethylphenyl hydrazine HCl exhibit tunable chemosensing properties due to their Schiff base-like reactivity, whereas the ester group in the target compound may limit such dynamic behavior .

Molecular Weight and Applications :

- Lower molecular weight (~374 g/mol) suggests the target compound could act as a small-molecule additive (e.g., plasticizer intermediate), unlike high-MW polymeric triazines used in coatings .

Synthetic Complexity: The target compound’s synthesis likely involves esterification of 2,4-dibromobenzoic acid with 2,4-dimethylphenol, a route less complex than multi-step triazine or hydrazone syntheses .

Research Findings and Limitations

- Thermal Stability : Analogous brominated esters (e.g., pentabromobenzyl acrylates) decompose above 300°C, suggesting similar thermal resilience for the target compound.

- Gaps in Data : Direct studies on solubility, toxicity, or spectroscopic profiles (e.g., NMR, IR) are absent, necessitating experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.